1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Carbohydrate Chemistry Ammonolysis Glycosylamine Synthesis

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose (CAS 96996-90-6; molecular formula C₄₁H₃₂O₁₁; MW 700.69) is a fully protected D-mannose derivative in which all five hydroxyl positions are esterified with benzoyl groups. This perbenzoylated mannopyranose is primarily employed as a protected synthetic intermediate in carbohydrate chemistry, particularly as a precursor for glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.

Molecular Formula C41H32O11
Molecular Weight 700.7 g/mol
CAS No. 96996-90-6
Cat. No. B014555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
CAS96996-90-6
Synonyms1,2,3,4,6-Pentabenzoate D-Mannopyranose;  D-Mannose Pentabenzoate; 
Molecular FormulaC41H32O11
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1
InChIKeyJJNMLNFZFGSWQR-HKNOGKPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose (CAS 96996-90-6): Perbenzoylated Mannose Building Block for Glycosylation and Oligosaccharide Synthesis


1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose (CAS 96996-90-6; molecular formula C₄₁H₃₂O₁₁; MW 700.69) is a fully protected D-mannose derivative in which all five hydroxyl positions are esterified with benzoyl groups . This perbenzoylated mannopyranose is primarily employed as a protected synthetic intermediate in carbohydrate chemistry, particularly as a precursor for glycosyl donors in the synthesis of oligosaccharides and glycoconjugates . The compound is available in both α- and β-anomeric forms and is characterized by a melting point of 152–153°C [1].

Why Penta-O-benzoyl-D-mannopyranose Cannot Be Interchanged with Penta-O-acetyl or Other Acylated Mannose Analogs


The benzoyl protecting groups in 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose confer fundamentally different reactivity, stability, and stereoelectronic properties compared to acetylated or partially protected analogs [1]. Benzoyl esters exhibit significantly reduced migration propensity and greater base stability than acetyl groups, making them suitable as permanent protecting groups in multi-step oligosaccharide synthesis where acetyl groups serve as orthogonal, selectively removable protections [1]. Moreover, the electron-withdrawing nature and steric bulk of benzoyl groups alter both the conformational equilibrium of the mannopyranose ring and the stereochemical outcomes of glycosylation reactions relative to acetylated donors [2]. The following quantitative evidence substantiates these non-substitutable distinctions.

Quantitative Differentiation Evidence: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose vs. Closest Analogs and In-Class Comparators


Ammonolysis Yield: Penta-O-benzoyl-D-mannopyranose Outperforms Gluco-Configured Analog in N-Benzoyl-β-D-mannopyranosylamine Formation

In ammonolysis reactions, penta-O-benzoyl-D-mannopyranose produces a higher yield of N-benzoyl-β-D-mannopyranosylamine compared to the yield of N-benzoyl-β-D-glucopyranosylamine obtained from penta-O-benzoyl-D-glucopyranose, demonstrating the influence of the inverted configuration at C-2 (manno vs. gluco series) on reaction outcome [1].

Carbohydrate Chemistry Ammonolysis Glycosylamine Synthesis Stereochemical Influence

Supramolecular Packing: Exclusive C–H⋯π Interaction Network in Penta-O-benzoyl-α-D-mannopyranose Serves as Surrogate for Native O–H⋯O Hydrogen Bonding

X-ray crystallographic analysis reveals that 1,2,3,4,6-penta-O-benzoyl-α-D-mannopyranose crystallizes with a unique network of C–H⋯π interactions that closely mimics the O–H⋯O hydrogen bonding pattern observed in free (unprotected) sugars, a phenomenon not observed in acetylated mannose analogs due to the absence of aromatic π-systems [1].

X-ray Crystallography Supramolecular Chemistry C–H⋯π Interactions Crystal Engineering

Mass Spectrometric Differentiation: Diagnostic Fragmentation Patterns of Penta-O-benzoyl-α-D-mannopyranose Enable Unambiguous Identification Among Perbenzoylated Aldoses

Electron impact (EI) mass spectrometric analysis of penta-O-benzoyl-α-D-mannopyranose yields diagnostic fragmentation patterns that are distinct from those of penta-O-benzoyl derivatives of glucose, galactose, and other aldoses, enabling unambiguous identification and quality control verification [1].

Mass Spectrometry Analytical Chemistry Carbohydrate Analysis EI-MS Fragmentation

Orthogonal Protecting Group Compatibility: Benzoyl as Permanent Protection Enables Three-Fold Yield Improvement in α(1→2)Mannobioside Synthesis

A synthetic strategy employing benzoyl groups as permanent protecting groups and acetyl groups as orthogonal protection at C-2 achieved an overall yield improvement of at least three-fold compared to the best previously reported procedure for α(1→2)mannobioside synthesis [1]. This yield advantage is attributed to the differential stability and orthogonal deprotection compatibility of benzoyl versus acetyl esters, a strategic distinction not achievable with uniformly acetylated mannose donors.

Oligosaccharide Synthesis Protecting Group Strategy Glycoconjugate α(1→2)Mannobioside

Glycosylation Method Optimization: Benzoyl-Protected Mannosyl Donor Outperforms Acetyl-Protected Analog in Königs–Knorr Glycosylation of Hydroxyproline Derivative

In a comparative study of glycosylation methods for synthesizing mannosylated hydroxyproline building blocks, the use of a benzoyl-protected mannosyl donor under Königs–Knorr conditions provided the optimum method for constructing mannosylated amino acid derivatives suitable for solid-phase glycopeptide synthesis [1]. The benzoyl-protected donor system demonstrated superior performance compared to alternative glycosylation approaches evaluated in the same study.

Glycopeptide Synthesis Königs–Knorr Glycosylation Glycosyl Donor Solid-Phase Synthesis

Acyl Group Migration Resistance: Benzoyl Esters Exhibit Reduced Migration Propensity Relative to Acetyl Esters in Selectively Protected Saccharides

NMR kinetic studies of acyl group migration in β-D-galactopyranosides demonstrate that benzoyl protective groups exhibit distinct migration rates and pH-dependent stability profiles compared to acetyl and pivaloyl groups [1]. The reduced migration propensity of benzoyl esters under acidic and basic conditions makes them suitable as permanent protecting groups in multi-step syntheses where acetyl groups are employed as orthogonal, selectively cleavable protections.

Protecting Group Stability Acyl Migration Carbohydrate Synthesis NMR Kinetics

High-Value Application Scenarios for 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose Based on Differentiated Evidence


Orthogonal Protecting Group Strategies in α-Mannoside Oligosaccharide Synthesis

As demonstrated by the three-fold yield improvement in α(1→2)mannobioside synthesis [1], this compound is optimally deployed in orthogonal protecting group strategies where benzoyl esters serve as permanent protection at O-3, O-4, and O-6, while acetyl groups at C-2 provide orthogonal, selectively removable protection. This strategy is particularly valuable for constructing high-mannose oligosaccharides relevant to DC-SIGN receptor studies and anti-infective agent development.

Königs–Knorr Glycosylation for Glycopeptide Building Block Synthesis

The demonstrated superiority of benzoyl-protected mannosyl donors under Königs–Knorr conditions [2] positions this compound as the donor of choice for synthesizing mannosylated amino acid derivatives (e.g., mannosylated hydroxyproline) used in solid-phase glycopeptide synthesis. This application is directly relevant to laboratories synthesizing glycopeptide vaccines, C-lectin ligands, and glycosylated therapeutic candidates.

Stereospecific Glycosylamine Synthesis via Ammonolysis

The higher ammonolysis yield observed for penta-O-benzoyl-D-mannopyranose compared to its gluco-configured counterpart [3] makes this compound the preferred precursor for synthesizing N-benzoyl-β-D-mannopyranosylamine and related manno-configured glycosylamines. This application is relevant to researchers investigating carbohydrate-nitrogen bond formation and glycosylamine-based bioactive molecules.

Quality Control Reference Standard for Perbenzoylated Monosaccharide Identification

The established EI-MS diagnostic fragmentation patterns for penta-O-benzoyl-α-D-mannopyranose [4] support its use as a certified reference standard for analytical method development and quality control in carbohydrate chemistry laboratories. This is particularly valuable for facilities that synthesize or handle multiple perbenzoylated aldose derivatives and require unambiguous isomer identification.

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